molecular formula C8H11NO4S B163461 4H-1,3-Thiazine-6-carboxylicacid,2-ethoxy-5,6-dihydro-4-oxo-,methylester(9CI) CAS No. 132791-59-4

4H-1,3-Thiazine-6-carboxylicacid,2-ethoxy-5,6-dihydro-4-oxo-,methylester(9CI)

Cat. No.: B163461
CAS No.: 132791-59-4
M. Wt: 217.24 g/mol
InChI Key: SEFIGAKTZWTHFN-UHFFFAOYSA-N
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Description

4H-1,3-Thiazine-6-carboxylicacid,2-ethoxy-5,6-dihydro-4-oxo-,methylester(9CI) is a chemical compound with the molecular formula C8H11NO4S. It belongs to the class of thiazine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Thiazine-6-carboxylicacid,2-ethoxy-5,6-dihydro-4-oxo-,methylester(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-amino-3-mercaptopropanoate with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the thiazine ring structure. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods

For industrial-scale production, the synthesis process is often optimized for higher efficiency and yield. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts and solvents that can be easily recycled and reused is common to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Thiazine-6-carboxylicacid,2-ethoxy-5,6-dihydro-4-oxo-,methylester(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles like amines or thiols replace the ethoxy group to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

4H-1,3-Thiazine-6-carboxylicacid,2-ethoxy-5,6-dihydro-4-oxo-,methylester(9CI) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazine derivatives with potential pharmaceutical applications.

    Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of agrochemicals and dyes due to its stable thiazine ring structure.

Mechanism of Action

The mechanism of action of 4H-1,3-Thiazine-6-carboxylicacid,2-ethoxy-5,6-dihydro-4-oxo-,methylester(9CI) involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular membranes, altering their permeability and affecting cell function. The exact pathways and targets depend on the specific biological context and the derivative of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    4H-1,3-Thiazine-6-carboxylicacid,2-ethoxy-5,6-dihydro-4-oxo-,ethylester: Similar structure but with an ethyl ester group instead of a methyl ester.

    4H-1,3-Thiazine-6-carboxylicacid,2-methoxy-5,6-dihydro-4-oxo-,methylester: Similar structure but with a methoxy group instead of an ethoxy group.

    4H-1,3-Thiazine-6-carboxylicacid,2-ethoxy-5,6-dihydro-4-oxo-,propylester: Similar structure but with a propyl ester group instead of a methyl ester.

Uniqueness

The uniqueness of 4H-1,3-Thiazine-6-carboxylicacid,2-ethoxy-5,6-dihydro-4-oxo-,methylester(9CI) lies in its specific ester group, which can influence its reactivity and biological activity. The ethoxy group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments.

Properties

IUPAC Name

methyl 2-ethoxy-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S/c1-3-13-8-9-6(10)4-5(14-8)7(11)12-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFIGAKTZWTHFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=O)CC(S1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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